4-(2-(3-Pyridinyl)vinyl)quinoline is a synthetic organic compound classified under quinolines and their derivatives. This compound features a quinoline moiety, which is characterized by a fused benzene and pyridine ring structure. The presence of the pyridinyl group enhances its chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
The compound's molecular formula is , and it is recognized for its structural complexity, which includes a vinyl group attached to the quinoline framework. This structure lends itself to various chemical reactions and interactions, making it a subject of interest in both research and industrial applications.
Several methods have been developed for synthesizing 4-(2-(3-Pyridinyl)vinyl)quinoline, primarily focusing on the coupling of pyridine derivatives with quinoline structures.
The molecular structure of 4-(2-(3-Pyridinyl)vinyl)quinoline can be depicted as follows:
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C=C2)N=CC=N
.4-(2-(3-Pyridinyl)vinyl)quinoline participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 4-(2-(3-Pyridinyl)vinyl)quinoline often involves:
Data from studies indicate that these mechanisms can lead to significant biological effects, including antimicrobial or anticancer activities .
4-(2-(3-Pyridinyl)vinyl)quinoline has several scientific uses:
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3